molecular formula C15H11IN2O7 B2595832 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde CAS No. 792945-74-5

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B2595832
CAS No.: 792945-74-5
M. Wt: 458.164
InChI Key: JSVOGRPAVSHZJG-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is a complex organic compound characterized by the presence of nitro, ethoxy, and iodo functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base to form 2,4-dinitrophenoxy ethane. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzoic acid.

    Reduction: 4-(2,4-Diaminophenoxy)-3-ethoxy-5-iodobenzaldehyde.

    Substitution: 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-azidobenzaldehyde.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O7/c1-2-24-14-6-9(8-19)5-11(16)15(14)25-13-4-3-10(17(20)21)7-12(13)18(22)23/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVOGRPAVSHZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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